Multi-Target Crystallographic Binding vs. Analogs
N-(2-Fluorophenyl)ethanesulfonamide (PDB ligand code VVG) has produced co-crystal structures with five distinct protein targets through Diamond XChem fragment screening campaigns. Quantitative occupancy and fit metrics derived from PanDDA event maps vary by target: SARS-CoV-2 helicase NSP13 (PDB 5RL8, chain B instance 701): average occupancy 0.36, Real Space Correlation Coefficient (RSCC) 0.824, Real Space R-factor (RSR) 0.305; human EPB41L3 FERM domain (PDB 5RZR): occupancy 0.74, RSCC 0.957, RSR 0.146; tubulin (PDB 5S5P): occupancy 0.77, RSCC 0.889, RSR 0.263; Enterovirus D68 3C protease (PDB 7GP8): occupancy 0.70, RSCC 0.316, RSR 0.36 [1]. The para-fluoro, meta-fluoro, ortho-chloro, and non-fluorinated ethanesulfonamide analogs have zero registered PDB ligand entries as of the search date, indicating absence from equivalent fragment screening libraries or failure to produce interpretable electron density [2].
| Evidence Dimension | Number of unique protein targets with deposited co-crystal structures (PDB ligand entries) |
|---|---|
| Target Compound Data | 5 PDB entries (5RL8, 5RZR, 5S5P, 7GP8, 7HH1); occupancy range 0.36–0.77; RSCC range 0.316–0.957 |
| Comparator Or Baseline | N-(4-fluorophenyl)ethanesulfonamide: 0 PDB entries; N-(3-fluorophenyl)ethanesulfonamide: 0 PDB entries; N-(2-chlorophenyl)ethanesulfonamide: 0 PDB entries; N-phenyl-ethanesulfonamide: 0 PDB entries |
| Quantified Difference | 5 vs. 0; infinite ratio; only the 2-fluoro isomer demonstrates crystallographically validated, multi-target binding in public databases |
| Conditions | X-ray crystallography; fragment soaking (100–500 mM in DMSO); PanDDA analysis pipeline; Diamond Light Source beamline I04-1; resolution range 1.35–2.79 Å |
Why This Matters
Procurement of the 2-fluoro isomer provides a fragment with publicly validated, multi-target structural binding data ready for structure-guided optimization; alternative isomers lack any crystallographic evidence of target engagement.
- [1] RCSB PDB Ligand Validation. VVG (N-(2-fluorophenyl)ethanesulfonamide) across entries 5RL8, 5RZR, 5S5P, 7GP8. Available at: https://www.rcsb.org/ligand-validation/5RL8/VVG (Accessed 2026). View Source
- [2] PDBeChem Ligand Dictionary. VVG: N-(2-fluorophenyl)ethanesulfonamide – Cross-referenced PDB entries. EMBL-EBI. Available at: https://www.ebi.ac.uk/pdbe-srv/pdbechem/chemicalCompound/show/VVG. View Source
